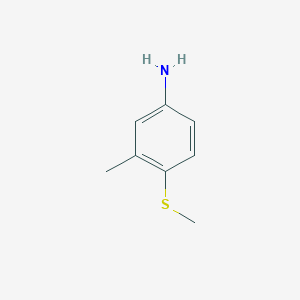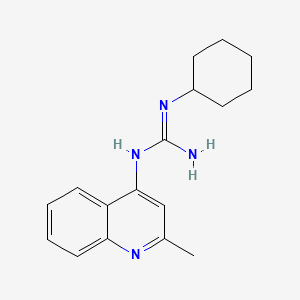
Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)-
Overview
Description
Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- is a complex organic compound that features a guanidine group bonded to a cyclohexyl and a quinolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides efficient access to diverse guanidines with yields up to 81% under mild conditions . Another method involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Industrial Production Methods
Industrial production of guanidine compounds often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, or other activating agents . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reducing agents can be used to modify the quinolinyl moiety or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinolinyl ring or the guanidine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl derivatives, while substitution reactions can introduce various functional groups onto the quinolinyl ring or the guanidine group .
Scientific Research Applications
Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can act as a strong organic base, enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . Additionally, guanidine compounds can inhibit voltage-gated potassium channels, leading to enhanced neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(4,5-dimethyl-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine
- N-cyclohexyl-N’-(2-methylphenyl)guanidine
Uniqueness
Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- is unique due to its specific structural features, which include the combination of a cyclohexyl group and a quinolinyl moiety. This unique structure allows for specific interactions with molecular targets and provides distinct chemical reactivity compared to other guanidine derivatives .
Properties
IUPAC Name |
2-cyclohexyl-1-(2-methylquinolin-4-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-12-11-16(14-9-5-6-10-15(14)19-12)21-17(18)20-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCSQUOANFPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222367 | |
| Record name | Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72042-07-0 | |
| Record name | Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072042070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
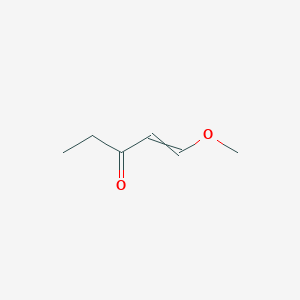


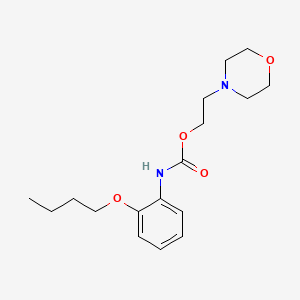


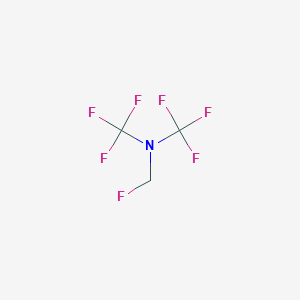


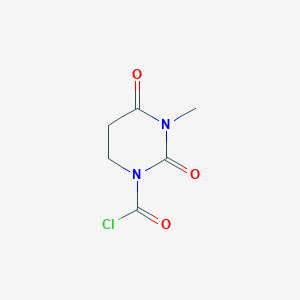
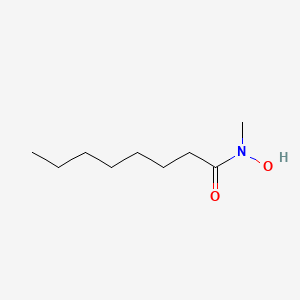
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
